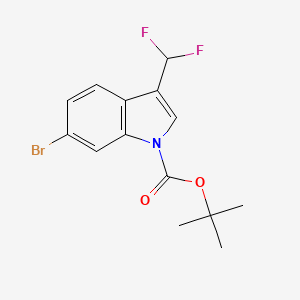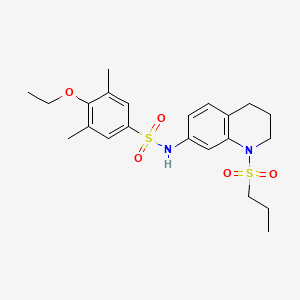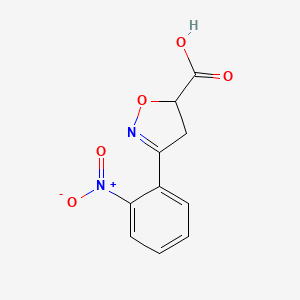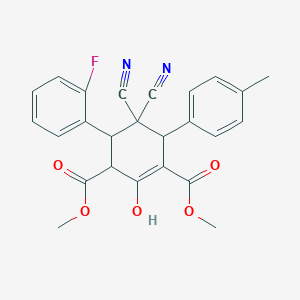![molecular formula C8H15NO B2873283 [(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol CAS No. 2137432-81-4](/img/structure/B2873283.png)
[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,5S,6R)-6-Amino-3-bicyclo[320]heptanyl]methanol is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a bicyclic ketone with an amine, followed by reduction to introduce the hydroxyl group. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the amino group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce deoxygenated compounds.
Scientific Research Applications
[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include inhibition or activation of enzymatic activity, leading to various physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)-: This compound has a similar bicyclic structure but differs in functional groups.
(1S,5S,6R)-6-Acetylamino-(5′-methoxyindolo[2,3-b])bicyclo[3.2.1]oct-2-ene: Another bicyclic compound with different substituents.
Uniqueness
[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol is unique due to its specific combination of an amino group and a hydroxyl group on a bicyclic framework. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
2137432-81-4 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(6-amino-3-bicyclo[3.2.0]heptanyl)methanol |
InChI |
InChI=1S/C8H15NO/c9-8-3-6-1-5(4-10)2-7(6)8/h5-8,10H,1-4,9H2 |
InChI Key |
GZTPNMLFIXIZPZ-UHFFFAOYSA-N |
SMILES |
C1C(CC2C1CC2N)CO |
Isomeric SMILES |
C1[C@H]2CC(C[C@H]2[C@H]1N)CO |
Canonical SMILES |
C1C(CC2C1CC2N)CO |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-fluorophenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2873202.png)
![Ethyl 2-(cyclopropanecarboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2873203.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride](/img/structure/B2873207.png)
![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-acetamidobenzamide](/img/structure/B2873208.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2873209.png)
![8-(butan-2-yl)-1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2873210.png)
![2-cyclopropyl-1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2873212.png)
![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2873213.png)





